molecular formula C10H22ClNO2 B1424523 3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1219967-31-3

3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride

Cat. No. B1424523
CAS RN: 1219967-31-3
M. Wt: 223.74 g/mol
InChI Key: BZXRLGQTLFBZFB-UHFFFAOYSA-N
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Description

3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride, also known as 3-MEPH, is an organic compound belonging to the piperidine family. It is an important intermediate used in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. 3-MEPH is a versatile compound that can be used in a variety of applications due to its broad range of properties. It has been used in the synthesis of a wide array of compounds, such as amines, heterocycles, and peptides. In addition, it has been used in the synthesis of several drugs and agrochemicals.

Scientific Research Applications

Metabolic Activity

  • A study by Massicot, Steiner, and Godfroid (1985) discussed the metabolic activity of a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, in obese rats. This compound was observed to reduce food intake and weight gain in obese rats, indicating potential applications in metabolism and obesity research (Massicot, Steiner, & Godfroid, 1985).

Chemical Synthesis and Characterization

  • Mohanraj and Ponnuswamy (2018) synthesized derivatives of a related compound, focusing on their stereochemistry, characterization, and biological activities, including antimicrobial properties. This study underscores the importance of such compounds in chemical synthesis and pharmaceutical research (Mohanraj & Ponnuswamy, 2018).

Impurity Identification in Pharmaceutical Products

  • Liu et al. (2020) identified and quantified impurities in cloperastine hydrochloride, a piperidine derivative. This research is crucial for ensuring the quality and safety of pharmaceutical products containing similar compounds (Liu et al., 2020).

Antimicrobial Studies

  • A study by Ovonramwen, Owolabi, and Oviawe (2019) on another related compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, examined its antimicrobial activities, highlighting the potential of such compounds in combating infections (Ovonramwen, Owolabi, & Oviawe, 2019).

Pharmacological Evaluation

  • Research by Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, and Rudo (1990) focused on the synthesis and evaluation of 3-methyl-4-(N-phenyl amido)piperidines, demonstrating their potent analgesic activity and short duration of action, which is significant in the development of new pain management drugs (Lalinde et al., 1990).

properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-12-7-8-13-6-4-10-3-2-5-11-9-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXRLGQTLFBZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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